3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
3-[(4-Chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based sulfonamide derivative characterized by a sulfamoyl group substituted with a 4-chlorophenyl and methyl moiety at position 3 of the thiophene ring, coupled with a carboxamide group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to β-lactamase inhibitors and other bioactive sulfonamide derivatives .
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-15(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(14)16/h2-7H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIYNQFLVGEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide precursor.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and bases are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have focused on the anticancer effects of thiophene derivatives, including this compound. Key findings include:
- Mechanism of Action : The compound is believed to interact with tubulin, disrupting microtubule dynamics critical for cell division. This mechanism is similar to that of known anticancer agents like Combretastatin A-4 (CA-4) .
- Cell Line Studies : Research has demonstrated that 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibits potent activity against various cancer cell lines. For instance, it has been tested against Hep3B (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Hep3B | TBD | Tubulin binding |
| Compound 8 | K562 | 2.5 | Apoptosis via caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound also shows potential antimicrobial activity. Thiophene derivatives have been explored for their effectiveness against various bacterial strains. The presence of the sulfamoyl group may enhance its interaction with bacterial enzymes, leading to effective inhibition of microbial growth.
Case Studies and Research Findings
Several case studies have documented the biological effects of thiophene derivatives, including:
-
Study on Hepatocellular Carcinoma :
- Researchers synthesized a series of thiophene carboxamide derivatives and evaluated their antiproliferative activities against Hep3B cells.
- Modifications in substituents significantly influenced biological activity, with some compounds exhibiting enhanced potency compared to CA-4 .
-
Mechanistic Insights :
- Investigations into the mechanisms revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : Achieved via sulfonation reactions.
- Attachment of the 4-Chlorophenyl Group : Nucleophilic substitution using suitable halide precursors.
- N-Alkylation : Final step involving N-alkylation under basic conditions.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituents on the Sulfamoyl Group
- 3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic Acid Methyl Ester (1A): Differs by lacking the methyl group on the sulfamoyl nitrogen and having a methyl ester instead of a carboxamide at position 2.
- N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide :
Features a 4-methylphenyl group instead of 4-chlorophenyl on the sulfamoyl nitrogen and a 3-chloro-4-methylphenyl carboxamide. The increased hydrophobicity from methyl groups may enhance membrane permeability but reduce solubility .
Thiophene Ring Modifications
- Ethyl-5-(4-chlorophenyl)-3-[N-(substituted)benzenesulfonamide]thiophene-2-carboxylate (4a-c): Incorporates a 4-chlorophenyl group at position 5 and a sulfonamide-linked aromatic ring at position 3.
- 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide :
Replaces the sulfamoyl group with a sulfonylacetamido moiety and introduces a cyclopenta-fused thiophene core. The fused ring system increases rigidity, which could influence receptor binding .
Physicochemical Properties
Key Observations :
- The target compound has intermediate molecular weight compared to bulkier analogs like the N-[(4-chlorophenyl)methyl] derivative (511.06 g/mol) .
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability but may reduce solubility. The trifluoromethoxy group in further increases lipophilicity.
Biological Activity
3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound belongs to the class of thiophene derivatives, which are known for their significant pharmacological potential. The compound's structure includes a thiophene ring substituted with a chlorophenyl group and a sulfamoyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Achieved through cyclization reactions of appropriate precursors.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via sulfonation using reagents such as chlorosulfonic acid.
- Attachment of the 4-Chlorophenyl Group : This involves nucleophilic substitution reactions with suitable halide precursors.
The mechanism of action for this compound involves its interaction with specific molecular targets, likely binding to enzymes or receptors. This binding can modulate their activity, leading to various biological effects, including:
- Anticancer Activity : Recent studies have shown that thiophene-2-carboxamide derivatives exhibit significant anticancer properties. For instance, the compound has been reported to induce apoptosis in human tumor cell lines through the activation of caspases and mitochondrial damage.
Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | Hep3B | 5.46 | Tubulin binding |
| 3e | Hep3B | 12.58 | Tubulin binding |
These findings suggest that compounds similar to this compound can effectively inhibit tumor growth by targeting microtubules.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate potential activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 50 |
| 3b | Escherichia coli | 100 |
These results highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.
Case Studies and Research Findings
Several studies have documented the biological activities of thiophene derivatives, including:
- Apoptosis Induction : Research indicates that these compounds can trigger programmed cell death in cancer cells via mitochondrial pathways.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells.
- Antimicrobial Efficacy : Studies have demonstrated that certain derivatives exhibit antimicrobial activity comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.
Q & A
Basic Question
| Property | Value/Range | Method/Reference |
|---|---|---|
| Solubility | 2.1 mg/mL in DMSO | Shake-flask method |
| LogP | 3.8 ± 0.2 | HPLC-derived |
| Stability | Stable at pH 2–9, 25°C | Accelerated degradation studies |
| Critical Factors : |
- The chlorophenyl group enhances lipophilicity, limiting aqueous solubility .
- Hydrolytic stability of the sulfamoyl group is pH-dependent, degrading under strongly acidic/basic conditions .
How does the sulfamoyl group's substitution pattern affect the compound's biological activity?
Advanced Question
Structure-Activity Relationship (SAR) Insights :
- 4-Chlorophenyl vs. 3-Methylphenyl : Chlorine enhances target binding (e.g., β-lactamase inhibition by 30% compared to methyl ).
- Methyl vs. Ethyl Sulfamoyl : Methyl substitution improves metabolic stability (t > 2 hours in microsomes) .
Methodological Approach : - Parallel synthesis of analogs with varied substituents followed by enzymatic assays (IC determination) .
What strategies resolve contradictions in biological activity data across studies?
Advanced Question
- Dose-Response Repetition : Validate IC values across ≥3 independent assays to address variability .
- Meta-Analysis : Compare data from PubChem (e.g., β-lactamase inhibition) with in-house studies using standardized protocols .
- Counter-Screening : Exclude off-target effects using kinase panels or proteome-wide profiling .
What in silico methods predict binding affinities with targets like β-lactamases?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with β-lactamase active sites (e.g., key hydrogen bonds with Ser70) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- QSAR Models : Utilize datasets from ChEMBL to correlate substituent electronic parameters (Hammett σ) with activity .
How can the compound be derivatized to enhance pharmacological properties?
Advanced Question
Derivatization Strategies :
- Bioisosteric Replacement : Substitute the thiophene ring with furan to improve solubility (LogP reduction by 0.5 units) .
- Prodrug Design : Introduce ester moieties at the carboxamide group for enhanced bioavailability .
- PEGylation : Attach polyethylene glycol chains to sulfamoyl nitrogen for prolonged half-life .
What analytical methods quantify the compound in biological matrices?
Advanced Question
- LC-MS/MS : MRM mode with transitions m/z 355.05 → 184.03 (LOQ: 1 ng/mL) .
- Sample Preparation : Protein precipitation with acetonitrile (recovery >85%) .
- Validation Parameters : Include inter-day precision (<15% RSD) and matrix effect evaluation per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
